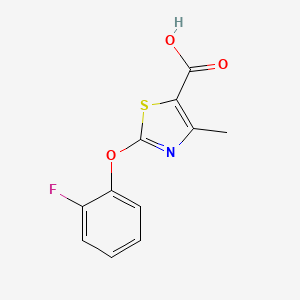

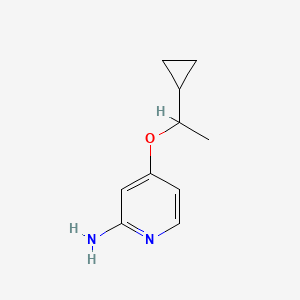

2-(2-Fluorophenoxy)-4-methyl-1,3-thiazole-5-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(2-Fluorophenoxy)-4-methyl-1,3-thiazole-5-carboxylic acid, also known as FTCA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in treating various diseases. FTCA belongs to the class of thiazole carboxylic acid derivatives, which have been extensively studied for their pharmacological properties.

科学的研究の応用

Chemical Sensing

2-(2-Fluorophenoxy)-4-methyl-1,3-thiazole-5-carboxylic acid is an important fluorophoric platform for the development of chemosensors. It has been used to detect various analytes such as metal ions, anions, and neutral molecules. The high selectivity and sensitivity of these sensors have been well-documented, emphasizing the adaptability and precision of this chemical in sensory applications (Roy, 2021).

Pharmaceutical Development

This compound and its derivatives have been investigated for their potential pharmaceutical applications. Research indicates that benzofused thiazole analogues, which include 2-(2-Fluorophenoxy)-4-methyl-1,3-thiazole-5-carboxylic acid, serve as lead molecules for developing therapeutic agents targeting conditions like cancer, inflammation, and viral infections. The synthetic versatility of these compounds is highlighted by their promising antioxidant and anti-inflammatory activities, as demonstrated in molecular docking studies (Raut et al., 2020).

Synthetic Chemistry

The compound's structural features make it a pivotal molecule in synthetic chemistry, especially in the synthesis of heterocyclic compounds. The unique reactivity of its derivatives has opened up new pathways in generating various classes of heterocyclic compounds, underlining its significance in advancing synthetic methodologies (Gomaa & Ali, 2020).

Environmental Science

In the realm of environmental science, studies on related phenoxy herbicides show the relevance of 2-(2-Fluorophenoxy)-4-methyl-1,3-thiazole-5-carboxylic acid in understanding herbicide-soil interactions. These studies provide insights into the sorption behavior of such compounds in various soils, impacting environmental safety and agricultural practices (Werner et al., 2012).

作用機序

Target of Action

The primary target of 2-(2-Fluorophenoxy)-4-methyl-1,3-thiazole-5-carboxylic acid is acetyl-coenzyme A carboxylase (ACCase) . ACCase is a crucial enzyme involved in fatty acid biosynthesis .

Mode of Action

The compound interacts with ACCase, inhibiting its function . This interaction disrupts the normal biochemical processes within the cell, leading to the cessation of vital functions and ultimately the death of the cell .

Biochemical Pathways

The inhibition of ACCase affects the fatty acid biosynthesis pathway . This disruption can lead to a cascade of effects downstream, impacting various cellular functions that rely on these fatty acids. The exact downstream effects can vary depending on the specific cell type and environmental conditions.

Pharmacokinetics

Similar compounds are known to be moderately soluble in water , which can influence their absorption, distribution, metabolism, and excretion (ADME) properties. The compound’s bioavailability would be affected by these properties, as well as factors such as the route of administration and the presence of other compounds.

Result of Action

The inhibition of ACCase by 2-(2-Fluorophenoxy)-4-methyl-1,3-thiazole-5-carboxylic acid leads to a disruption in fatty acid biosynthesis . This disruption can cause a variety of cellular effects, ultimately leading to cell death . The exact molecular and cellular effects can vary depending on the specific cell type and environmental conditions.

Action Environment

The action, efficacy, and stability of 2-(2-Fluorophenoxy)-4-methyl-1,3-thiazole-5-carboxylic acid can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other compounds can influence the compound’s stability and its interactions with its target .

特性

IUPAC Name |

2-(2-fluorophenoxy)-4-methyl-1,3-thiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO3S/c1-6-9(10(14)15)17-11(13-6)16-8-5-3-2-4-7(8)12/h2-5H,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YISGZROOGUBHCA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)OC2=CC=CC=C2F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

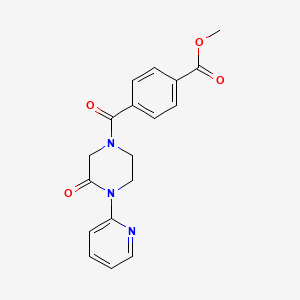

![N-(2,3-dihydro-1H-inden-5-yl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2372141.png)

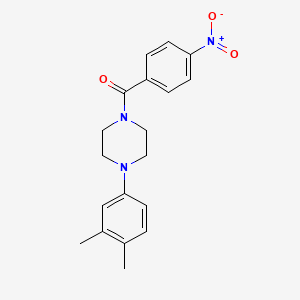

![6,6-Difluoro-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2372145.png)

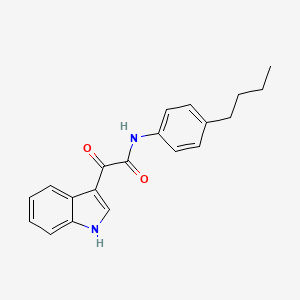

![5-[1-(3-Fluorobenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2372146.png)

![1'-(2-(3,5-dimethylisoxazol-4-yl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2372147.png)

![(Z)-2-Cyano-N-[2-(3-cyclopropyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)ethyl]-3-phenylprop-2-enamide](/img/structure/B2372150.png)

![Benzo[d]thiazol-2-yl(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)methanone](/img/structure/B2372152.png)

![N-[2-(4-chlorophenyl)ethyl]-3-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2372153.png)

![3-((5-((1-phenylethyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2372155.png)

![1-(4-chlorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2372158.png)

![2-{(E)-[(2,4-dimethylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2372162.png)